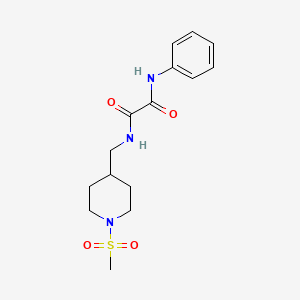

N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide” are not available, there are general methods for synthesizing piperazine derivatives. For instance, the ring formation reaction between (S, S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Aplicaciones Científicas De Investigación

Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonists

A study on arylsulfonamide derivatives, including compounds structurally related to N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide, explored their potential as α1-adrenergic receptor antagonists with uroselective activity. These compounds demonstrated high affinity for α1-adrenoceptor and moderate selectivity over α2-receptor subtype, indicating their potential for treating conditions like hypertension without significantly affecting blood pressure (Rak et al., 2016).

Growth Hormone Secretagogue Analysis

In another study, a compound closely related to this compound was analyzed for its role as a growth hormone secretagogue (GHS). The study detailed the ESI/MS and MS/MS data of the compound, providing insights into its potential therapeutic applications in enhancing growth hormone levels (Qin, 2002).

Phospholipase A2 Inhibitors

A series of compounds including this compound derivatives were synthesized and evaluated for their ability to inhibit membrane-bound phospholipase A2. This inhibition is crucial for reducing the size of myocardial infarction, showcasing the compound's potential in cardiovascular therapeutic applications (Oinuma et al., 1991).

Enzyme Inhibition for CNS Disorders

Research into N-alkylated arylsulfonamides, structurally related to this compound, identified compounds with potent 5-HT7 receptor antagonist activity. These findings are significant for developing treatments for central nervous system (CNS) disorders, demonstrating the compound's versatility in therapeutic applications (Canale et al., 2016).

Cholinesterase and Lipoxygenase Enzyme Activity

A study synthesized N-aryl/aralkyl substitued-2"[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, related to the compound of interest, evaluating their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This research highlights the potential application of these compounds in neurodegenerative diseases and inflammatory conditions (Khalid et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-N2-phenyloxalamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation. By targeting CDK2, this compound can potentially influence the progression of the cell cycle.

Mode of Action

This compound acts as an inhibitor of CDK2 . By binding to CDK2, it prevents the kinase from phosphorylating its substrates, thereby halting the progression of the cell cycle. This inhibition can lead to the arrest of cell division, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is essential for the transition from the G1 phase to the S phase and the progression of the S phase in the cell cycle. By inhibiting CDK2, the compound can cause a delay or arrest at these stages, preventing DNA replication and cell division.

Result of Action

The molecular effect of this compound’s action is the inhibition of CDK2 activity , leading to the arrest of the cell cycle . On a cellular level, this can result in the prevention of cell division and proliferation, particularly in cells that divide rapidly, such as cancer cells.

Propiedades

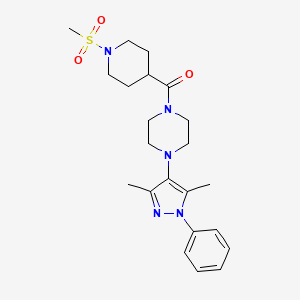

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4S/c1-23(21,22)18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKQYPPMOXAZCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(dimethylamino)cyclopentyl]oxy}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2755927.png)

![N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2755929.png)

![N-Cyclopentyl-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2755933.png)

![N-(4-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2755934.png)

![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755939.png)

![2-[1-((2E)-3-phenylprop-2-enyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2755948.png)